molecular formula C14H28O B14411847 Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- CAS No. 83697-11-4

Cyclohexanol, 1,3-bis(1,1-dimethylethyl)-

Cat. No.: B14411847
CAS No.: 83697-11-4
M. Wt: 212.37 g/mol
InChI Key: ILERTBUHIAXJSD-UHFFFAOYSA-N
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Description

Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H28O. It is a derivative of cyclohexanol, where two hydrogen atoms are replaced by tert-butyl groups at the 1 and 3 positions. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of phenol to cyclohexanol, followed by alkylation with tert-butyl chloride. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone derivatives.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 4-(1,1-dimethylethyl)-
  • Cyclohexane, 1,3-bis(1,1-dimethylethyl)-
  • Cyclohexanol, 2-(1,1-dimethylethyl)-

Uniqueness

Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is unique due to the specific positioning of the tert-butyl groups, which significantly influences its chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

83697-11-4

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

1,3-ditert-butylcyclohexan-1-ol

InChI

InChI=1S/C14H28O/c1-12(2,3)11-8-7-9-14(15,10-11)13(4,5)6/h11,15H,7-10H2,1-6H3

InChI Key

ILERTBUHIAXJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(C1)(C(C)(C)C)O

Origin of Product

United States

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